molecular formula C10H11BF3KO B15296968 Potassium (2-(but-3-en-1-yloxy)phenyl)trifluoroborate

Potassium (2-(but-3-en-1-yloxy)phenyl)trifluoroborate

Cat. No.: B15296968
M. Wt: 254.10 g/mol
InChI Key: BTJIAKCNTKCWNX-UHFFFAOYSA-N
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Description

Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide typically involves the reaction of [2-(but-3-en-1-yloxy)phenyl]boronic acid with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the trifluoroboranuide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various boron-containing compounds, which are valuable intermediates in organic synthesis. These products can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide involves its ability to participate in transmetalation reactions. In these reactions, the trifluoroboranuide group transfers from boron to a metal catalyst, facilitating the formation of new chemical bonds. This process is crucial in Suzuki–Miyaura coupling reactions, where the compound acts as a key reagent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide is unique due to its specific structure, which combines the reactivity of the trifluoroboranuide group with the stability provided by the potassium ion. This makes it a versatile reagent in organic synthesis, particularly in reactions requiring high stability and reactivity .

Properties

Molecular Formula

C10H11BF3KO

Molecular Weight

254.10 g/mol

IUPAC Name

potassium;(2-but-3-enoxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C10H11BF3O.K/c1-2-3-8-15-10-7-5-4-6-9(10)11(12,13)14;/h2,4-7H,1,3,8H2;/q-1;+1

InChI Key

BTJIAKCNTKCWNX-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1OCCC=C)(F)(F)F.[K+]

Origin of Product

United States

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